7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol
Description
7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is an 8-hydroxyquinoline derivative featuring a Mannich base structure. The compound contains a 4-fluorophenyl group and a 3-hydroxypyridin-2-ylamino moiety linked via a methyl bridge at the 7-position of the quinoline core. This structural motif is critical for its biological interactions, particularly in enzyme inhibition and metal chelation.
Properties
Molecular Formula |
C21H16FN3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H16FN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) |
InChI Key |
KEVPETOESFEUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)F)NC4=C(C=CC=N4)O)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Attachment of the Hydroxypyridinylamino Group: This step involves the nucleophilic substitution reaction where the hydroxypyridinylamine is reacted with the intermediate quinoline derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the nitro groups if present.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
1. Anti-Cancer Potential
Preliminary studies indicate that 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol may possess anti-cancer properties. Research has shown that it can inhibit tumor cell proliferation, making it a candidate for further investigation as an anti-cancer agent.
2. Neuroprotective and Anti-inflammatory Effects
The hydroxypyridine moiety in the compound suggests potential neuroprotective and anti-inflammatory activities. Compounds with similar structures are often evaluated for their ability to protect neuronal cells and reduce inflammation, which is significant in the context of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the applications of this compound in different contexts:
- Anticancer Activity : A study demonstrated that derivatives of quinoline compounds, including this one, showed significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology.
- Neuroprotective Studies : Research on related compounds indicated that structural modifications could lead to enhanced neuroprotective effects, positioning this compound as a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of similar compounds have provided insights into how modifications can lead to improved efficacy in reducing inflammatory responses.
Mechanism of Action
The mechanism of action of 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol involves the inhibition of HIF prolyl hydroxylase. This enzyme is responsible for the hydroxylation of HIF, which marks it for degradation under normoxic conditions. By inhibiting this enzyme, the compound stabilizes HIF, leading to the activation of HIF target genes that promote cell survival and adaptation to hypoxic conditions. The molecular targets and pathways involved include the HIF pathway and downstream genes involved in angiogenesis, metabolism, and cell survival .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s activity is influenced by substituents on the phenyl ring and the amino group. Key analogs include:
Adaptaquin (7-{(4-Chlorophenyl)[(3-Hydroxypyridin-2-yl)Amino]Methyl}Quinolin-8-Ol)
- Structural Difference : Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety .
- Biological Activity : A hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor with neuroprotective effects in oxidative stress models and hemorrhagic stroke .
- Molecular Weight : 393.82 g/mol (C₂₁H₁₆ClN₃O₂) .
7-[(4-Chlorophenyl)(Pyridin-2-ylAmino)Methyl]Quinolin-8-Ol (CAS 4896-2958)
- Structural Difference: Substitutes the 3-hydroxypyridin-2-yl group with pyridin-2-ylamino .
- Molecular Weight : 361.83 g/mol (C₂₁H₁₆ClN₃O).
4-((4-Fluorophenyl)(8-Hydroxyquinolin-7-yl)MethylAmino)Benzoic Acid (Compound 5, )
- Structural Difference: Features a benzoic acid substituent instead of 3-hydroxypyridin-2-ylamino .
- Properties : Lower yield (13%) and higher melting point (185–187°C) compared to the target compound .
Enzyme Inhibition
- Adaptaquin : Inhibits HIF prolyl hydroxylase, stabilizing HIF-1α and promoting hypoxia adaptation .
- Target Compound : The 4-fluorophenyl group may enhance metabolic stability compared to Adaptaquin’s chlorophenyl group due to fluorine’s electronegativity and smaller size .
Cytoprotective and Anticancer Potential
- Mannich Base Derivatives (e.g., Q-2, Q-3): Substitutions like morpholinomethyl (Q-2) or piperidinylmethyl (Q-3) at position 7 demonstrate cytotoxicity dependent on the CH₂-N subunit .
- Target Compound: The 3-hydroxypyridin-2-ylamino group may enhance metal-chelation properties, influencing anticancer activity .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines features of quinoline and pyridine derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The chemical structure of 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxypyridine moiety suggests potential interactions with enzymes involved in metabolic pathways, while the quinoline structure may facilitate DNA intercalation or inhibition of topoisomerases.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
- Antimicrobial Activity :
-
Anticancer Properties :
- Quinoline-based compounds are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on similar structures indicate that they may target specific cancer pathways, potentially leading to the development of new anticancer agents .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates cytokine production |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol | Moderate | High | Moderate |
| 8-Hydroxyquinoline | High | Moderate | Low |
| 3-Hydroxypyridine | Low | High | High |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including those structurally similar to 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics from this class of compounds. -
Anticancer Mechanisms :
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. This suggests a mechanism by which it could be further developed as an anticancer therapeutic agent.
Q & A
Q. What synthetic strategies are recommended for preparing 7-[(4-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol with high purity?
Methodological Answer:
- Suzuki-Miyaura Coupling : Use palladium-catalyzed cross-coupling (e.g., tetrakis(triphenylphosphine)palladium(0)) for introducing aryl/heteroaryl groups, as demonstrated in analogous quinoline syntheses .
- Purification : Employ recrystallization from polar aprotic solvents (e.g., DMF) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Monitor purity via HPLC (≥98%) as per pharmacopeial standards .
- Characterization : Validate purity using NMR (1H/13C), IR (to confirm hydroxyl and amine groups), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., C–H···O interactions observed in fluorophenyl-substituted quinolines) .
- Spectroscopic Techniques :
- Elemental Analysis : Verify molecular formula (e.g., C21H16FN3O2) with ≤0.3% deviation .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile) for sensitive detection (LOQ ~1 ng/mL) .
- Calibration Standards : Prepare in relevant biological fluids (e.g., plasma) with deuterated internal standards (e.g., D4-7-fluorophenyl analog) to correct for matrix effects .
Advanced Research Questions
Q. How does the hydroxyl group at position 8 influence bioactivity compared to halogenated analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare inhibitory activity against halogenated derivatives (e.g., 5,7-dichloro-8-hydroxyquinoline) in enzyme assays (e.g., kinase inhibition). The hydroxyl group may enhance hydrogen bonding with catalytic residues, as seen in fluorophenyl-quinoline hybrids .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to map interactions between the hydroxyl group and target proteins (e.g., sphingosine kinases) .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
Methodological Answer:
Q. How can researchers resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Standardized Protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C, pH 7.4 buffer) .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to assess polymorphic forms that may affect solubility .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Profiling : Incubate in buffers (pH 1–9) and analyze degradation products via LC-MS. For acid-sensitive moieties (e.g., hydroxyl group), consider prodrug formulations (e.g., acetylated derivatives) .
- Light Exposure Testing : Store solutions under UV light (λ = 365 nm) and monitor photodegradation kinetics .
Q. How can computational methods guide the design of analogs with improved target selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target proteins (e.g., cytochrome P450 isoforms) to identify structural modifications that reduce off-target interactions .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for substituent variations (e.g., replacing 4-fluorophenyl with 3-hydroxyphenyl) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Q. How do non-covalent interactions (e.g., hydrogen bonds, π-π stacking) influence crystallization behavior?
Methodological Answer:
- Single-Crystal Analysis : Resolve intermolecular interactions (e.g., C–H···O bonds) that stabilize crystal packing, as observed in fluorophenyl-quinoline derivatives .
- Polymorph Screening : Use high-throughput crystallization (e.g., solvent-drop grinding) to identify stable forms with optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
